molecular formula C6H10N2S B13116906 (S)-1-(Thiazol-4-yl)propan-1-amine

(S)-1-(Thiazol-4-yl)propan-1-amine

Katalognummer: B13116906
Molekulargewicht: 142.22 g/mol
InChI-Schlüssel: MXRDASZDVHAKBF-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(Thiazol-4-yl)propan-1-amine is a chiral amine compound featuring a thiazole ring. Compounds containing thiazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Thiazol-4-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the chiral amine group. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, the thiazole ring can be formed through cyclization reactions.

    Chiral Amine Introduction: The chiral amine group can be introduced using chiral catalysts or starting from chiral precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(Thiazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of (S)-1-(Thiazol-4-yl)propan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(Thiazol-4-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.

    Thiazole-containing Amines: Other compounds with similar structures but different substituents on the thiazole ring.

Uniqueness

(S)-1-(Thiazol-4-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the thiazole ring, which can impart distinct biological and chemical properties.

For detailed and specific information, consulting scientific literature and databases is recommended.

Eigenschaften

Molekularformel

C6H10N2S

Molekulargewicht

142.22 g/mol

IUPAC-Name

(1S)-1-(1,3-thiazol-4-yl)propan-1-amine

InChI

InChI=1S/C6H10N2S/c1-2-5(7)6-3-9-4-8-6/h3-5H,2,7H2,1H3/t5-/m0/s1

InChI-Schlüssel

MXRDASZDVHAKBF-YFKPBYRVSA-N

Isomerische SMILES

CC[C@@H](C1=CSC=N1)N

Kanonische SMILES

CCC(C1=CSC=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.